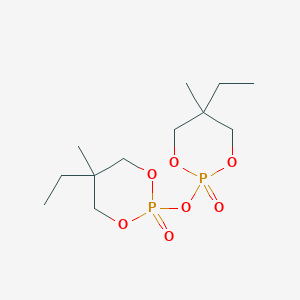![molecular formula C12H9Li B14741850 Lithium, [1,1'-biphenyl]-4-yl- CAS No. 1201-71-4](/img/structure/B14741850.png)
Lithium, [1,1'-biphenyl]-4-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [1,1’-biphenyl]-4-yl- is an organolithium compound that features a lithium atom bonded to a biphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [1,1’-biphenyl]-4-yl- typically involves the reaction of biphenyl with an organolithium reagent. One common method is the reaction of biphenyl with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the organolithium compound.
Industrial Production Methods
Industrial production of lithium, [1,1’-biphenyl]-4-yl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, [1,1’-biphenyl]-4-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl derivatives.
Reduction: It can be reduced to form different biphenyl-based compounds.
Substitution: The lithium atom can be substituted with other functional groups, leading to a wide range of biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles can be used to substitute the lithium atom, including halogens, alkyl halides, and acyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones or alcohols, while substitution reactions can produce a variety of functionalized biphenyl compounds.
Aplicaciones Científicas De Investigación
Lithium, [1,1’-biphenyl]-4-yl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of lithium, [1,1’-biphenyl]-4-yl- involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium atom enhances the reactivity of the biphenyl group, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: The parent compound, biphenyl, lacks the lithium atom but shares the biphenyl structure.
Phenylbenzene: Another similar compound with a single phenyl group attached to a benzene ring.
Diphenylmethane: A compound with two phenyl groups attached to a central methane carbon.
Uniqueness
Lithium, [1,1’-biphenyl]-4-yl- is unique due to the presence of the lithium atom, which significantly alters its reactivity and chemical properties compared to other biphenyl derivatives. This makes it a valuable reagent in organic synthesis and other applications where high reactivity is required.
Propiedades
IUPAC Name |
lithium;phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9.Li/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1,3-10H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOYPQZCTBKDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C2=CC=[C-]C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Li |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452480 |
Source


|
| Record name | Lithium, [1,1'-biphenyl]-4-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-71-4 |
Source


|
| Record name | Lithium, [1,1'-biphenyl]-4-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)


![[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14741836.png)



